molecular formula C25H26N6O B606097 N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide CAS No. 1875036-74-0

N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide

Cat. No. B606097
CAS RN: 1875036-74-0
M. Wt: 426.52
InChI Key: IJHAXMJRQQTBPL-UHFFFAOYSA-N
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Description

“N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide” is a chemical compound with the molecular formula C25H26N6O and a molecular weight of 426.52 .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

N-[4-(Aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide and its derivatives have been explored for their antimicrobial and antibacterial properties. Studies have shown that certain cyanopyridine derivatives, closely related to this compound, exhibit significant activities in these fields. For instance, Akbari (2018) synthesized cyanopyridine derivatives and tested them for antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Akbari, 2018). Similarly, Vijaya Laxmi et al. (2019) synthesized and evaluated the antibacterial activity of related benzamide derivatives, identifying compounds with significant potential against both Gram-positive and Gram-negative bacteria (Vijaya Laxmi, G. Ravi, & A. Nath, 2019).

Non-Linear Optical Properties and Anticancer Activity

Jayarajan et al. (2019) conducted a study on synthesized compounds related to N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide, focusing on their non-linear optical (NLO) properties and potential anticancer activity. Their research included experimental and computational studies, indicating the multifaceted applications of these compounds in advanced materials and therapeutics (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Antiplasmin and Kinase Inhibitor Properties

Research has also been conducted into the antiplasmin properties of aza analogs of 4-aminomethylbenzoic acid, which are structurally similar to the compound . Isoda et al. (1980) synthesized these analogs and evaluated their antiplasmin activity, contributing to the search for new drugs in this area (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980). Additionally, Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, highlighting the potential of related compounds as therapeutic agents in oncology (Schroeder et al., 2009).

Imaging Applications in Neuroinflammation

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally related to N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide. This tracer can noninvasively image reactive microglia and neuroinflammation, demonstrating the application of these compounds in neurological research and diagnostics (Horti et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Future Directions

The future directions or potential applications of this compound are not mentioned in the sources I found .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHAXMJRQQTBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138377590

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Reactant of Route 2
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Reactant of Route 3
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Reactant of Route 4
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Reactant of Route 6
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide

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